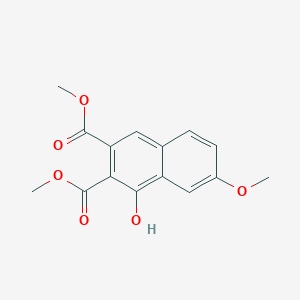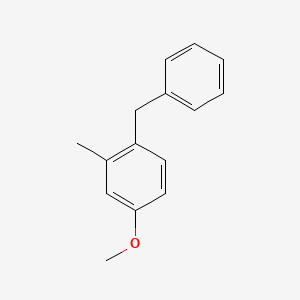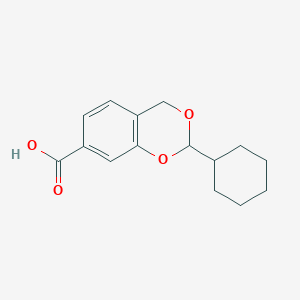
2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid is an organic compound characterized by a benzodioxine ring fused with a cyclohexyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl-substituted phenols with dihalogenated ethers in the presence of a base to form the benzodioxine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of cyclohexyl-substituted benzodioxine ketones or aldehydes.
Reduction: Formation of cyclohexyl-substituted benzodioxine alcohols or aldehydes.
Substitution: Introduction of various functional groups at the benzylic position.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxine ring structure may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
1,4-Benzodioxane: Shares the benzodioxine ring structure but lacks the cyclohexyl and carboxylic acid groups.
2-Hydroxybenzoic acid (Salicylic acid): Contains a carboxylic acid group attached to a benzene ring with a hydroxyl group, but lacks the benzodioxine structure.
Cyclohexanecarboxylic acid: Contains a cyclohexyl group and a carboxylic acid group but lacks the benzodioxine ring.
Uniqueness: 2-Cyclohexyl-2H,4H-1,3-benzodioxine-7-carboxylic acid is unique due to the combination of its benzodioxine ring, cyclohexyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
131243-16-8 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-cyclohexyl-4H-1,3-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c16-14(17)11-6-7-12-9-18-15(19-13(12)8-11)10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2,(H,16,17) |
Clave InChI |
JSYZWQYGDZYXGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2OCC3=C(O2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
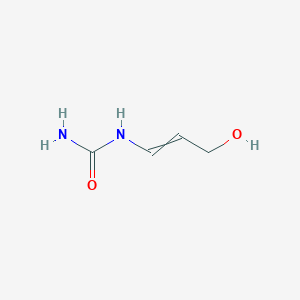
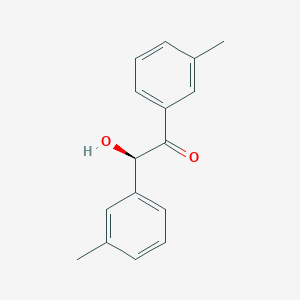
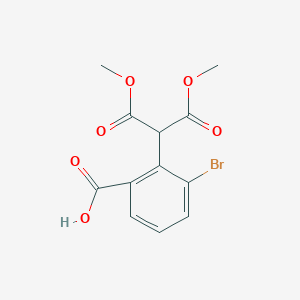

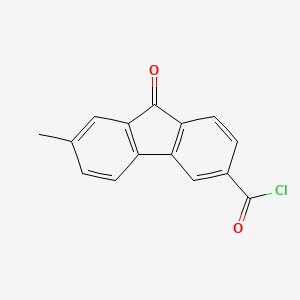
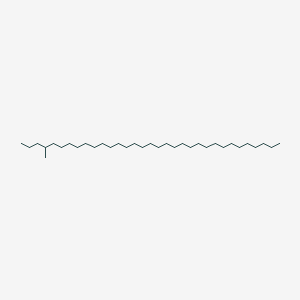

![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
